Quinoxyfen - 124495-18-7

Quinoxyfen

Catalog Number: EVT-281371
CAS Number: 124495-18-7
Molecular Formula: C15H8Cl2FNO
Molecular Weight: 308.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinoxyfen is a synthetic fungicide belonging to the quinoline chemical class. [] It was first introduced in 1997 for controlling powdery mildew in various crops, including cereals, grapes, and cucurbits. [, ] Quinoxyfen acts as a protectant fungicide, meaning it prevents fungal infection rather than curing existing infections. [, ]

Future Directions
  • Unraveling the Mode of Action: Further research is needed to fully elucidate the biochemical mode of action of quinoxyfen, particularly in relation to its impact on signal transduction pathways in powdery mildew fungi. [, , ]
  • Understanding Resistance Mechanisms: Investigating the genetic basis of quinoxyfen resistance in different powdery mildew species is crucial for developing molecular tools to monitor resistance and for designing novel fungicides with reduced resistance risks. [, , , ]
  • Optimizing Application Strategies: More studies are required to refine quinoxyfen application strategies, such as timing, frequency, and combinations with other fungicides, to maximize its efficacy and minimize resistance development. [, , , ]
  • Evaluating Environmental Fate and Effects: Further research on the environmental fate and ecological impacts of quinoxyfen is crucial for assessing its long-term sustainability and potential risks to non-target organisms. [, , ]

2-Chloro-10-fluorochromeno[2,3,4-de]quinoline

  • Compound Description: This compound is a photometabolite of Quinoxyfen. [] Photometabolites are products formed by the interaction of a compound with light, often through photodegradation or phototransformation. The formation of photometabolites is relevant for understanding the environmental fate and potential effects of pesticides.
  • Relevance: This compound is directly relevant to Quinoxyfen as it's a product of its environmental degradation. Understanding its formation and potential toxicity is essential for assessing the environmental impact of Quinoxyfen. []

Proquinazid

  • Compound Description: Proquinazid is a quinazolinone fungicide registered for powdery mildew control in cereals and vines. It exhibits high intrinsic activity against Blumeria graminis f. sp. tritici and Erysiphe necator, although Erysiphe necator isolates are generally less sensitive. [] Proquinazid maintains efficacy against Blumeria graminis f. sp. tritici isolates with varying sensitivities to other fungicides, like tebuconazole and fenpropimorph. []
  • Relevance: Proquinazid's structural similarity and shared target (powdery mildew) with Quinoxyfen make it a relevant compound. Research indicates a positive correlation between sensitivities to Proquinazid and Quinoxyfen in Blumeria graminis f. sp. tritici and Erysiphe necator. [] This correlation suggests a potential for cross-resistance development, meaning resistance to one compound might confer resistance to the other, particularly in Erysiphe necator. [] Consequently, resistance management strategies for both fungicides should be considered jointly. []

Myclobutanil

  • Compound Description: Myclobutanil belongs to the demethylation inhibitors (DMIs) and is widely used against powdery mildew in various crops, including grapes. [, , ] It acts by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

Boscalid

  • Compound Description: Boscalid is a succinate dehydrogenase inhibitor (SDHI) fungicide (FRAC code 7) often used in controlling powdery mildew in various crops, including cucurbits. [, , ]

Cyflufenamid

  • Compound Description: Cyflufenamid is a fungicide belonging to the phenylacetamide group (FRAC code U6), effective against powdery mildew in various crops. [, ]
Overview

Quinoxyfen is a synthetic fungicide developed by Dow AgroSciences, primarily used for controlling powdery mildew in various crops. It is classified as a quinoline derivative and has been recognized for its effectiveness against fungal pathogens, particularly in agricultural settings. The compound is identified by its Chemical Abstracts Service (CAS) number 124495-18-7 and has a molecular formula of C15H8Cl2FNOC_{15}H_{8}Cl_{2}FNO with a molecular weight of approximately 308.13 g/mol .

Source and Classification

Quinoxyfen belongs to the class of chemicals known as quinolines, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is categorized as a systemic fungicide, meaning it can be absorbed and translocated within plants to provide protection against fungal infections. Its mode of action involves inhibiting fungal growth, making it an essential tool in integrated pest management strategies in agriculture .

Synthesis Analysis

Methods and Technical Details

The synthesis of quinoxyfen can be achieved through several methods. One prominent route involves the reaction of 4,5,7-trichloroquinoline with sodium 4-hydroxyphenolate in the presence of N,N-dimethylformamide as a solvent. The reaction typically occurs at temperatures between 50°C and 80°C over six hours, yielding phenoxyquinoline with a high efficiency of approximately 96% .

Another method explored includes metal-catalyzed intramolecular cyclization techniques to produce photometabolites such as 2-chloro-10-fluorochromeno[2,3,4-de]quinoline from quinoxyfen. This new synthetic approach allows for the production of this metabolite in gram quantities, facilitating regulatory studies for re-registration purposes .

Molecular Structure Analysis

Structure and Data

Quinoxyfen's molecular structure features a complex arrangement that includes two chlorine atoms, one fluorine atom, and a nitrogen atom within its quinoline framework. The structural formula can be represented as follows:

Molecular Structure C15H8Cl2FNO\text{Molecular Structure }C_{15}H_{8}Cl_{2}FNO

The compound exhibits distinct physical properties due to its halogen substitutions, which influence its reactivity and stability.

Chemical Reactions Analysis

Reactions and Technical Details

Quinoxyfen undergoes various chemical reactions that can lead to the formation of multiple degradation products. For instance, under photolytic conditions, quinoxyfen can degrade into several metabolites, including 2-oxo-quinoxyfen and 5,7-dichloroquinoline-4-01. The half-lives of these transformations vary significantly depending on environmental conditions such as pH and temperature .

In laboratory settings, reactions involving quinoxyfen often focus on its stability under different pH conditions and its behavior in aquatic environments. For example, it has been shown to be stable at neutral pH but degrades rapidly under acidic conditions .

Mechanism of Action

Process and Data

The mechanism by which quinoxyfen exerts its antifungal effects primarily involves the inhibition of fungal cell wall synthesis and disrupting cellular processes essential for fungal growth. It acts on specific biochemical pathways within the fungi that are critical for their survival and reproduction. Research indicates that quinoxyfen may inhibit serine esterase activity in certain fungal species, further contributing to its effectiveness against powdery mildew .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinoxyfen is characterized by several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Log Octanol/Water Partition Coefficient: Approximately 4.66, indicating high hydrophobicity which may lead to bioaccumulation potential.
  • Stability: Stable under neutral to alkaline conditions but shows varying degradation rates under different pH levels .

These properties are crucial for understanding the environmental fate of quinoxyfen and its behavior when applied in agricultural practices.

Applications

Scientific Uses

Quinoxyfen is widely used in agriculture as a fungicide for various crops including grapes, vegetables, and ornamental plants. Its primary application is for controlling powdery mildew, which affects numerous plant species globally. Additionally, research continues into its potential applications beyond agriculture, including studies on its metabolic pathways and environmental impact assessments.

Moreover, advancements in synthetic methods have opened avenues for producing related compounds that may have enhanced efficacy or reduced environmental impact . The ongoing development of analytical methods for detecting quinoxyfen residues also underscores its significance in food safety and regulatory compliance .

Mechanistic Insights into Fungicidal Activity

Molecular Targets in Powdery Mildew Pathogenesis

Powdery mildews (Erysiphales) are obligate biotrophic fungi requiring living host tissue for growth and reproduction. Their pathogenesis cycle involves highly coordinated morphological transitions:

  • Conidial Germination: Airborne asexual spores (conidia) land on the host surface.
  • Appressorium Formation: A specialized infection structure develops, facilitating direct penetration of the plant epidermal cell wall via mechanical force and enzymatic activity [2] [10].
  • Haustorium Establishment: A feeding structure forms inside the host cell, invaginating the plasma membrane to facilitate nutrient uptake without immediate cell death.
  • Mycelial Growth & Sporulation: Hyphae spread across the surface, producing conidiophores that release new conidia, creating the characteristic "powdery" appearance [2] [3].

Quinoxyfen acts predominantly as a protective fungicide, exhibiting its strongest effects at the very earliest stages of this cycle. It severely inhibits conidial germination and, crucially, blocks the formation of functional appressoria [3] [5]. Without a functional appressorium, the fungus cannot breach the host cell wall, aborting the infection process before it begins. This targeted disruption of pre-penetration processes makes quinoxyfen highly effective when applied preventatively. Its systemic properties, involving translocation within plant tissues, ensure protection of new growth [5].

Signal Transduction Disruption in Blumeria graminis

Research using the barley powdery mildew pathogen (Blumeria graminis f. sp. hordei) has provided significant insights into quinoxyfen's molecular mechanism. Wild-type B. graminis conidia exhibit high specificity, germinating and forming appressoria efficiently only on suitable host plants, indicating sophisticated host recognition signaling. Quinoxyfen-resistant mutants of B. graminis display distinct phenotypic alterations:

  • Reduced Sporulation: Resistant mutants produce fewer conidia.
  • Promiscuous Germination: Mutant conidia germinate readily even on non-host surfaces.
  • Atypical Appressoria: Appressoria form but often show altered morphology or positioning [3].

This phenotype suggests that resistance arises through mutations that constitutively activate or bypass the normal host recognition signal transduction pathway. Quinoxyfen, therefore, appears to interfere with critical early signal transduction events necessary for the fungus to perceive and correctly respond to host-derived cues.

Molecular profiling revealed that quinoxyfen treatment significantly alters the expression patterns of key protein kinase genes during germling morphogenesis in wild-type fungi. Specifically, transcript levels for Protein Kinase C (PKC), PKC-like kinases, and the catalytic subunit of Protein Kinase A (cPKA) are dysregulated upon quinoxyfen exposure compared to untreated controls [3]. These kinases are central components of conserved eukaryotic signaling cascades (e.g., the MAPK and cAMP/PKA pathways) regulating growth, differentiation, and stress responses. Disruption of their normal expression patterns likely contributes to the failure of germlings to correctly execute the developmental program leading to functional infection structures.

Table 1: Impact of Quinoxyfen on Signal Transduction Gene Expression in B. graminis Germlings

GeneFunctionObserved Effect of QuinoxyfenInferred Consequence
PKCSerine/threonine kinase; regulates cell growth, differentiation, stress responsesAltered transcript accumulationDisruption of downstream signaling cascades
PKC-likeKinases with structural/functional similarity to PKCAltered transcript accumulationPotential redundancy or specific roles in morphogenesis disrupted
cPKACatalytic subunit of PKA; key effector of cAMP signalingAltered transcript accumulationDysregulation of cAMP-dependent pathways critical for development

Role of GTPase-Activating Proteins (GAPs) in Fungal Morphogenesis

Differential gene expression analysis (Differential Display-RT PCR) comparing wild-type B. graminis and quinoxyfen-resistant mutants identified a crucial molecular player in quinoxyfen's mechanism: a GTPase-Activating Protein (GAP) [3].

  • Expression Profile in Wild-Type: The identified GAP mRNA is abundant in wild-type conidia. Its expression rapidly declines after inoculation onto the host plant and becomes undetectable within 24 hours, coinciding with the completion of early infection processes.
  • Effect of Quinoxyfen on Wild-Type: In wild-type germlings exposed to quinoxyfen, the degradation of this GAP mRNA is inhibited. The transcript persists throughout germling development under fungicide pressure.
  • Status in Resistant Mutants: The GAP mRNA is either absent or present at significantly lower levels in conidia from quinoxyfen-resistant mutants, mimicking the expression pattern normally seen only after successful host recognition in the wild-type [3].

GAPs are negative regulators of small molecular weight Ras-type GTPases (e.g., Ras, Rho, Rac, Cdc42). These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. They are pivotal regulators of diverse cellular processes, including:

  • Cytoskeletal reorganization (critical for germ tube growth and appressorium formation)
  • Vesicle trafficking
  • Gene expression
  • Cell cycle progression [3] [9]

GAPs accelerate the intrinsic GTPase activity of these proteins, promoting their switch to the inactive (GDP-bound) state. The persistence of the GAP transcript under quinoxyfen treatment suggests the fungicide either directly or indirectly stabilizes this negative regulator, potentially preventing the activation of specific Ras GTPases required for transducing the host recognition signal and initiating the morphogenetic cascade leading to appressorium formation. Resistant mutants, lacking or having low levels of this GAP, may have constitutively active GTPase signaling, allowing them to bypass the quinoxyfen-induced block but often at the cost of fitness (promiscuous germination, reduced sporulation) [3]. This highlights the intricate link between quinoxyfen's target pathway and normal fungal development and host specificity.

Mitochondrial Electron Transport Inhibition: Interaction with Cytochrome bc1 Complex

While signal transduction disruption is considered the primary mode of action, evidence suggests quinoxyfen may also interact, perhaps secondarily, with the mitochondrial electron transport chain (ETC), specifically the cytochrome bc1 complex (Complex III) [4] [5] [6].

  • Function of Cytochrome bc1 Complex: This complex is ubiquitous in aerobic organisms and plays a central role in cellular respiration and energy (ATP) production. It catalyzes the transfer of electrons from ubiquinol (QH2) to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane, contributing to the proton gradient driving ATP synthesis. This process is known as the Q-cycle [4] [6].
  • Binding Site and Mechanism: High-resolution structural analyses of cytochrome bc1 complexes from various organisms (e.g., Saccharomyces cerevisiae, bovine) reveal distinct inhibitor binding pockets. Quinone outside inhibitors (QoIs - FRAC Group 11, e.g., azoxystrobin, kresoxim-methyl) bind to the Qo site (ubiquinol oxidation site) on the positively charged, outer surface (intermembrane space side) of the complex, near the Rieske [2Fe-2S] cluster (ISP - Iron-Sulfur Protein) and heme bL. This blocks the oxidation of ubiquinol [4] [6]. While less extensively documented than for dedicated QoIs, some data suggests quinoxyfen may also interact with the cytochrome bc1 complex, potentially at or near the Qo site, interfering with electron flow. This interaction could contribute to the overall fungicidal effect, particularly under specific conditions or in certain fungal species, or manifest as an additional stress factor alongside primary signal transduction disruption [5].
  • Cross-Resistance Implications: The potential for interaction with Complex III is supported by observations of cross-sensitivity patterns. Studies investigating the baseline sensitivity of powdery mildews like Erysiphe necator (grape powdery mildew) and Blumeria graminis f. sp. tritici (wheat powdery mildew) to newer fungicides sometimes reveal correlations between sensitivity to quinoxyfen and sensitivity to compounds with known bc1 complex activity. For instance, a significant positive correlation (r = 0.874) was found between sensitivity to quinoxyfen and sensitivity to proquinazid (a quinazolinone fungicide) in E. necator, and a weaker but notable correlation (r = 0.617) existed in B. graminis f. sp. tritici [8]. While proquinazid's primary target is not definitively established, its chemical class and cross-resistance patterns suggest potential effects on cellular signaling and/or respiration. Furthermore, quinoxyfen-resistant isolates often show slight, but measurable, reduced sensitivity to other fungicides, including some impacting respiration, although quinoxyfen typically retains higher intrinsic activity than, for example, traditional QoIs on resistant isolates [8]. This underscores the complexity of quinoxyfen's action and the potential for multiple interacting effects at the molecular level.

Table 2: Key Binding Sites and Inhibitors of the Cytochrome bc1 Complex

Binding SiteLocationFunction InhibitedExample Inhibitors (FRAC Group)Potential Quinoxyfen Interaction?
Qo Site (outer)Intermembrane space side, near ISP & heme bLUbiquinol (QH2) oxidationAzoxystrobin, Kresoxim-methyl, Trifloxystrobin (11)Suggested by cross-sensitivity patterns
Qi Site (inner)Matrix side, near heme bHUbiquinone (Q) reductionAntimycin A (unknown FRAC), Cyazofamid (21)No evidence
QP SiteInterface of cytochrome b and c1?Stigmatellin (Experimental)No evidence
NQNO SiteNear Qi site?NQNO (Experimental)No evidence

Properties

CAS Number

124495-18-7

Product Name

Quinoxyfen

IUPAC Name

5,7-dichloro-4-(4-fluorophenoxy)quinoline

Molecular Formula

C15H8Cl2FNO

Molecular Weight

308.1 g/mol

InChI

InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H

InChI Key

WRPIRSINYZBGPK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F

Solubility

In acetone 116, dichloromethane 589, ethyl acetate 179, methanol 21.5, n-octanol 37.9, toluene 272, hexane 9.64, xylene 200 (all in g/L, 20 °C)
In water, 0.128 (pH 5); 0.047 (pH 7); 0.036 (pH 9) (all in g/L, 20 °C)
In water, 116 ug/L at 20 °C (pH 6.45)

Synonyms

5,7-dichloro-4-(4-fluorophenoxy)quinoline
quinoxyfen

Canonical SMILES

C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F

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